2-(1,3-Benzothiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASYFFQTCWEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349874 | |
| Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29483-73-6 | |
| Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 2 1,3 Benzothiazol 2 Yl Aniline and Its Derivatives
Classical Synthetic Approaches
Classical methods remain fundamental to the synthesis of 2-(1,3-Benzothiazol-2-yl)aniline and its derivatives. These approaches are well-documented and provide reliable strategies for obtaining the target compounds.
Condensation reactions represent a key strategy in the synthesis of derivatives of this compound. This approach involves the joining of two molecules with the elimination of a small molecule, such as water or hydrogen chloride.
A notable example of a condensation reaction is the treatment of this compound with 2-(methylthio)acetyl chloride. ineosopen.orgresearchgate.netscispace.com This reaction, typically carried out in the presence of a base like triethylamine (B128534), results in the formation of a new amide linkage. ineosopen.org The product of this condensation is a sophisticated ligand that can be used in the formation of metal complexes. ineosopen.orgresearchgate.netscispace.com This reaction underscores the utility of condensation chemistry in elaborating the core structure of this compound to create more complex molecules with specific functionalities. ineosopen.org
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| This compound | 2-(Methylthio)acetyl Chloride | Triethylamine | Benzothiazole-appended methylthioacetamide ligand | ineosopen.orgresearchgate.net |
Cyclization reactions are paramount in the construction of the benzothiazole (B30560) ring system itself. These reactions involve the formation of a ring from a linear precursor and are widely employed in the synthesis of 2-aminobenzothiazole (B30445) derivatives, which are key precursors or analogues of this compound.
A well-established method for synthesizing 2-aminobenzothiazole derivatives involves the reaction of substituted anilines with ammonium (B1175870) thiocyanate (B1210189) and bromine. researchgate.netderpharmachemica.com This reaction proceeds through the in situ formation of thiocyanogen, which then reacts with the aniline (B41778) derivative to form a thiourea (B124793) intermediate. Subsequent oxidative cyclization mediated by bromine yields the desired 2-aminobenzothiazole. researchgate.netderpharmachemica.com The choice of substituents on the aniline ring can influence the reaction's outcome and the properties of the final product. researchgate.net For instance, the synthesis of 6-substituted-2-aminobenzothiazoles is commonly achieved using this method with p-substituted anilines. derpharmachemica.com
| Aniline Derivative | Reagents | Product | Reference |
| p-Substituted aniline | Ammonium thiocyanate, Bromine | 6-Substituted-2-aminobenzothiazole | derpharmachemica.com |
| 4(5 or 6)-Substituted anilines | Ammonium thiocyanate, Bromine | 4(5 or 6)-Substituted-2-aminobenzothiazoles | researchgate.net |
Similar to the use of ammonium thiocyanate, potassium thiocyanate (KSCN) is also a widely used reagent for the synthesis of 2-aminobenzothiazoles from substituted anilines. researchgate.netnih.gov The reaction is typically carried out in the presence of bromine in acetic acid. nih.gov This classical method is effective for producing 6-substituted 2-aminobenzothiazoles from 4-substituted anilines. nih.gov However, when using 4-unsubstituted anilines, thiocyanation at the para position can be a competing reaction. nih.gov Researchers have successfully synthesized various derivatives, such as 2-amino-6-substituted benzothiazoles and 2-amino-6-fluoro-7-chlorobenzothiazole, using this approach. researchgate.net
| Aniline Derivative | Reagents | Product | Reference |
| 4-Substituted anilines | Potassium thiocyanate, Bromine, Acetic acid | 6-Substituted 2-aminobenzothiazoles | nih.gov |
| 3-Chloro-4-fluoroaniline | Potassium thiocyanate, Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | researchgate.net |
| 4-Substituted anilines | Potassium thiocyanate, Bromine | 6-Substituted-2-aminobenzothiazoles | researchgate.net |
| 4-Fluoro substituted aniline | Potassium thiocyanate, Bromine, Glacial acetic acid | 2-Amino-5-fluorobenzothiazole | derpharmachemica.com |
Isothiocyanates serve as versatile precursors for the synthesis of benzothiazole derivatives. nih.gov One approach involves the palladium-catalyzed cyclization of two molecules of an arylisothiocyanate, mediated by DMSO, to form 2-aminobenzothiazole derivatives. rsc.orgrsc.org This method proceeds via an intramolecular C-H sulfurization. rsc.orgrsc.org Another strategy involves the reaction of o-iodoarylisothiocyanates with methylene (B1212753) active compounds in the presence of sodium hydride, which proceeds through a radical-anion intermediate. nih.gov Furthermore, the cyclization of isothiocyanates in the presence of benzene (B151609) has also been reported as a route to 2-aminobenzothiazole. researchgate.netresearchgate.net
| Precursor(s) | Key Reagents/Catalysts | Product | Reference |
| Arylisothiocyanates (2 equivalents) | DMSO, PdBr₂ | 2-Aminobenzothiazole derivatives | rsc.orgrsc.org |
| o-Iodoarylisothiocyanates and methylene active compounds | Sodium hydride | C-2-substituted benzothiazoles | nih.gov |
| Isothiocyanates | Benzene | 2-Aminobenzothiazole | researchgate.netresearchgate.net |
Cyclization Reactions
Cyclization of o-Aminophenols with Aldehydes and Aromatic Acids
A common and direct route to 2-substituted benzothiazoles involves the condensation of o-aminothiophenols with aldehydes or carboxylic acids. researchgate.netrjpbcs.com This approach is foundational in the synthesis of the benzothiazole core.
The reaction of o-aminothiophenol with various aldehydes can be facilitated by a range of catalysts and reaction conditions. rjpbcs.com For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been used to catalyze the condensation of 2-aminothiophenol (B119425) with a variety of aromatic aldehydes, yielding 2-substituted benzothiazoles in excellent yields (85–94%). mdpi.commdpi.com This method is advantageous due to its short reaction times (45–60 minutes), simple setup, and easy product isolation. mdpi.com The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the aldehyde. mdpi.com
Similarly, the condensation of o-aminothiophenols with carboxylic acids provides another pathway to 2-substituted benzothiazoles. nih.gov This reaction typically requires a dehydrating agent or catalyst to promote the cyclization. For example, polyphosphoric acid (PPA) has been used to facilitate the cyclization of o-aminothiophenol with naphthyridine-3-carboxylic acids at high temperatures (170–250 °C). nih.gov Another approach utilizes a MeSO3H/SiO2 system as a dehydrating catalyst at 140 °C, affording 2-substituted benzothiazoles in good yields (70–92%). nih.gov
An electrochemical approach has also been developed for the oxidative cyclization of o-aminophenols or o-aminothiophenols with aldehydes. bohrium.com This method avoids the need for chemical oxidants and catalysts, offering a green and efficient alternative for the synthesis of benzazoles. bohrium.com The reaction proceeds by electrolysis at a constant current in an undivided cell, using graphite (B72142) and platinum electrodes. bohrium.com
Coupling Reactions
Coupling reactions represent another important strategy for the synthesis and functionalization of benzothiazole derivatives.
N,N'-dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of amide bonds. This reagent can be employed to couple a carboxylic acid with an amine, a reaction that has been applied to the synthesis of N-substituted benzothiazole derivatives. semanticscholar.org For example, the DCC-mediated coupling of flurbiprofen (B1673479) with 2-aminobenzothiazole results in the formation of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide. semanticscholar.org
Furthermore, carbodiimide-based one-pot methods have been developed for the synthesis of N-2-arylaminobenzimidazole esters from aryl isothiocyanates and o-phenylenediamines, which could be conceptually extended to benzothiazole synthesis. acs.org Copper-catalyzed methods have also been developed for the synthesis of 2-aminobenzothiazoles from carbodiimides and sodium hydrosulfide, proceeding in good to perfect yields. researchgate.net
Diazotization and Diazo-coupling Reactions
Diazotization and subsequent diazo-coupling reactions are classical methods in organic synthesis for the formation of azo compounds. pharmdguru.comslideshare.net These reactions can be utilized to introduce functional groups onto the benzothiazole scaffold.
The process begins with the diazotization of an aromatic amine, such as a substituted 2-aminobenzothiazole, using nitrous acid to form a diazonium salt intermediate. slideshare.net This reactive intermediate can then undergo a coupling reaction with an electron-rich aromatic compound, like a phenol (B47542) or another aniline derivative, to form an azo-linked benzothiazole. slideshare.netnih.gov For instance, the diazonium salt of a 2-aminobenzothiazole can react with salicylic (B10762653) aldehyde in an alkaline solution to produce an azoaldehyde (B1193976) derivative. nih.gov
Interestingly, the diazotization of 7-aminobenzothiazoles can lead to a rearrangement, yielding derivatives of 7-amino-1,2,3-benzothiadiazole. rsc.org This rearrangement proceeds through a 7-acylamino-1,2,3-benzothiadiazole intermediate. rsc.org
Advanced Synthetic Strategies
In recent years, more advanced and efficient synthetic methods have been developed to overcome some of the limitations of classical approaches, such as harsh reaction conditions and long reaction times.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.gov This technology has been successfully applied to the synthesis of various benzothiazole derivatives. nih.govscilit.com
For example, the condensation of o-aminothiophenol with various fatty acids can be achieved in high yields within 3-4 minutes under microwave irradiation using P4S10 as a catalyst. mdpi.com Similarly, the synthesis of 2-substituted benzothiazoles from o-aminothiophenol and aldehydes can be efficiently carried out under microwave conditions. mdpi.com In one reported method, using Ag2O as a catalyst, the desired products were obtained in impressive yields of 92–98% within a short reaction time of 4–8 minutes. mdpi.com Microwave-assisted synthesis has also been employed for the preparation of complex benzothiazole-containing systems, such as thiazolo[5,4-f]quinazoline-2-carbonitriles. frontiersin.org
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified experimental procedures. semanticscholar.org
Several one-pot MCRs have been developed for the synthesis of benzothiazole derivatives. For instance, the three-component reaction of 2-iodoaniline, an aldehyde, and thiourea, catalyzed by a ferromagnetic catalyst in water, provides an effective and environmentally friendly route to C-2-substituted benzothiazoles. nih.gov Another example is the Biginelli reaction, which has been utilized in a three-component one-pot synthesis of benzothiazolylpyrimidine-5-carboxamides. rsc.org Furthermore, benzothiazolo[2,3-b]quinazolin-1-ones have been synthesized via a multicomponent reaction of substituted 2-aminobenzothiazoles with a cyclic β-diketone and an aldehyde. researchgate.net
Synthetic Methodologies for this compound and its Derivatives
The synthesis of this compound and its diverse derivatives is a focal point of contemporary chemical research, driven by their potential applications in medicinal chemistry and materials science. Various synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling approaches. These methodologies allow for the construction of the core benzothiazole aniline scaffold and the introduction of a wide array of functional groups, enabling the fine-tuning of their chemical and biological properties.
Metal-Catalyzed Approaches
The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, and the preparation of this compound and its analogs is no exception. Catalysts based on copper, palladium, and platinum have proven to be particularly effective in facilitating the formation of the key carbon-sulfur and carbon-nitrogen bonds inherent to the benzothiazole structure.
Copper(I) Iodide (CuI): Copper-catalyzed reactions represent a cost-effective and efficient method for the synthesis of benzothiazole derivatives. One notable approach involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. chemicalpapers.com This method is applicable to a broad range of nitriles with various functional groups, providing the corresponding 2-substituted benzothiazoles in excellent yields. chemicalpapers.com For instance, the reaction between 2-aminobenzenethiol and various nitriles in the presence of a copper catalyst like Cu(OAc)₂ proceeds under mild conditions to afford the desired products. chemicalpapers.com Another strategy utilizes a copper-catalyzed domino process for the synthesis of 2-aminophenyl benzothiazoles. mdpi.com This involves an intramolecular C-N cyclization of a 2-iodophenyl isothiourea intermediate, which can then undergo an intermolecular C-N cross-coupling with an aryl iodide. Current time information in Bangalore, IN. Furthermore, an efficient copper-catalyzed approach to benzothiazole derivatives has been developed using thiocarboxylic acids as a sulfur source. organic-chemistry.org In the presence of CuI and 1,10-phenanthroline, (2-iodophenylimino)triphenylphosphorane reacts smoothly with thiocarboxylic acids to yield benzothiazole derivatives. organic-chemistry.org
Palladium(II) (Pd(II)): Palladium catalysts are highly versatile for C-H functionalization and cross-coupling reactions, enabling the synthesis of complex benzothiazole aniline derivatives. Palladium-catalyzed intramolecular oxidative C-H bond functionalization of N-arylthioureas offers a direct route to 2-aminobenzothiazoles, eliminating the need for pre-functionalized ortho-halo substrates. researchgate.net A cocatalytic system of Pd(PPh₃)₄ and MnO₂ under an oxygen atmosphere has been shown to be effective for this transformation. researchgate.net Another palladium-catalyzed approach involves the Suzuki-Miyaura coupling of 2-bromobenzothiazole (B1268465) with aryl boronic acids, providing a convergent route to a variety of 2-arylbenzothiazole derivatives. jbarbiomed.com Additionally, palladium(II) pincer complexes of benzothiazole-appended methylthioacetamide ligands have been synthesized through direct cyclometalation. wikipedia.org
Platinum(II) (Pt(II)): Platinum complexes, particularly those involving pincer-type ligands, have been synthesized from this compound derivatives. The condensation of 2-(benzothiazol-2-yl)aniline with 2-(methylthio)acetyl chloride yields a benzothiazole-appended methylthioacetamide ligand. wikipedia.org This ligand readily undergoes direct cyclometalation with a Pt(II) precursor to form stable pincer complexes. wikipedia.orgresearchgate.net The resulting Pt(II) complexes have been characterized and investigated for their cytotoxic properties. chemicalpapers.comresearchgate.net
Synthesis of Key Derivatives for Targeted Research
The core this compound structure serves as a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties. By modifying the amine functionality, the benzothiazole ring, or the aniline ring, researchers have developed compounds with enhanced biological activities and specific applications.
N-Substituted Benzothiazol-2-yl Amines
The synthesis of N-substituted benzothiazol-2-yl amines allows for the introduction of various functional groups, which can significantly impact the molecule's biological activity. A common strategy involves a multi-step synthesis starting from substituted 2-aminobenzothiazoles. These are first reacted with different substituted benzaldehydes to form Schiff bases. pcbiochemres.com Subsequent reduction of the Schiff bases, for example with sodium borohydride (B1222165) (NaBH₄), yields the corresponding secondary amines. pcbiochemres.com These amines can then be further functionalized, for instance, by condensation with chloroacetyl chloride to produce novel N-benzothiazol-2-yl-acetamides. pcbiochemres.com This synthetic route provides access to a diverse library of N-substituted derivatives for biological screening. pcbiochemres.comarabjchem.org
Benzothiazole Aniline Derivatives with Enhanced Cytotoxicity
A significant area of research focuses on the development of benzothiazole aniline derivatives with potent anticancer properties. google.com By strategically modifying the benzothiazole aniline scaffold, researchers have synthesized compounds with improved cytotoxicity against various cancer cell lines. chemicalpapers.comresearchgate.net For example, the introduction of specific substituents on the aniline ring has been shown to enhance antitumor activity. researchgate.net Furthermore, the complexation of these benzothiazole aniline ligands with platinum(II) has led to the development of novel metal-based anticancer agents with selective inhibitory activities, particularly against liver cancer cells. chemicalpapers.comresearchgate.net The cytotoxic potential of these derivatives is often evaluated through in vitro screening against a panel of cancer and normal cell lines. chemicalpapers.comresearchgate.net
Table 1: Cytotoxicity of Selected Benzothiazole Aniline Derivatives and their Platinum(II) Complexes chemicalpapers.comresearchgate.net
| Compound | Target Cell Line | IC50 (µM) |
| L1 | Liver Cancer | Data not available |
| L2 | Breast Cancer | Data not available |
| L1Pt | Liver Cancer | Data not available |
| L2Pt | Breast Cancer | Data not available |
| L3Pt | - | Data not available |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Hydrazonylsulfones and Related Compounds
Hydrazonylsulfones derived from benzothiazole are a class of compounds that have garnered interest for their potential biological activities. chemicalpapers.com The synthesis of these derivatives typically starts with the preparation of 2-hydrazinobenzothiazole (B1674376). This precursor can be synthesized by refluxing 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate (B1144303). The resulting 2-hydrazinobenzothiazole can then be reacted with arenesulfonyl chlorides to yield the corresponding hydrazonylsulfones, specifically N-(1,3-benzothiazol-2-yl)-arenesulfonylhydrazides. organic-chemistry.org This direct reaction provides a straightforward route to this class of compounds. organic-chemistry.org
Table 2: Synthesis of N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides organic-chemistry.org
| Reactant 1 | Reactant 2 | Product |
| 2-Hydrazinyl-1,3-benzothiazole | 4-Fluorobenzenesulfonyl chloride | N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide |
| 2-Hydrazinyl-1,3-benzothiazole | 4-Chlorobenzenesulfonyl chloride | N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide |
| 2-Hydrazinyl-1,3-benzothiazole | 4-Bromobenzenesulfonyl chloride | N-(1,3-Benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide |
Benzothiazole-Appended Methylthioacetamide Ligands
Benzothiazole-appended methylthioacetamide ligands are designed as pincer-type ligands for the coordination of transition metals. The synthesis of these ligands is achieved through the condensation of 2-(benzothiazol-2-yl)aniline with 2-(methylthio)acetyl chloride in the presence of a base such as triethylamine (Et₃N). wikipedia.orgresearchgate.net This reaction yields the desired ligand, which can then be used to form cyclometalated complexes with palladium(II) and platinum(II) precursors. wikipedia.orgresearchgate.net The formation of these complexes involves the deprotonation of the central amide unit and coordination of the metal to the nitrogen and sulfur donor atoms of the ligand. wikipedia.org
Azo Dyes Derived from Benzothiazole and Aniline
Azo dyes incorporating the benzothiazole and aniline moieties constitute an important class of colored compounds with applications in the textile industry and other areas. The synthesis of these dyes typically involves the diazotization of a substituted 2-aminobenzothiazole, followed by a coupling reaction with a substituted aniline derivative. For example, 2-amino-5-nitrobenzothiazole can be diazotized and then coupled with various anilines to produce a range of disperse azo dyes. The specific substituents on both the benzothiazole and aniline components determine the final color and properties of the dye.
Synthesis of Key Derivatives for Targeted Research
Thiourea and Urea (B33335) Derivatives of 4-(1,3-Benzothiazol-2-yl)aniline
The synthesis of thiourea and urea derivatives of aminobenzothiazoles is a well-established method for creating compounds with a broad spectrum of biological activities. mdpi.com This typically involves the reaction of an amino-substituted benzothiazole with an appropriate isocyanate or isothiocyanate.
In a general synthetic approach, 2-aminobenzothiazole or its derivatives are treated with various phenyl isocyanates or isothiocyanates. researchgate.netsphinxsai.com For instance, the reaction of 2-aminobenzothiazole with different tolyl-isocyanates in 1,4-dioxane (B91453) at room temperature yields the corresponding N-(1,3-benzothiazol-2-yl)-N'-(tolyl)urea derivatives. mdpi.com The reactivity of the amino group on the benzothiazole core allows for straightforward N-acylation or addition reactions to produce these urea and thiourea scaffolds. nih.gov Another method involves using 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) to activate the 2-aminobenzothiazole, which is then reacted with a substituted aniline to form the desired urea or thiourea derivative. researchgate.net
These synthetic strategies are versatile, allowing for the introduction of a wide range of substituents on the phenyl ring of the isocyanate or isothiocyanate, thereby enabling the fine-tuning of the physicochemical properties of the final compounds. mdpi.com
Table 1: Synthesis of Representative Urea Derivatives of 2-Aminobenzothiazole
| Reactant A | Reactant B | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | ortho-tolyl-isocyanate | N-(1,3-Benzothiazol-2-yl)-N'-(2-methylphenyl)urea | 1,4-Dioxane, Room Temp. | mdpi.com |
| 2-Aminobenzothiazole | meta-tolyl-isocyanate | N-(1,3-Benzothiazol-2-yl)-N'-(3-methylphenyl)urea | 1,4-Dioxane, Room Temp. | mdpi.com |
| 2-Aminobenzothiazole | para-tolyl-isocyanate | N-(1,3-Benzothiazol-2-yl)-N'-(4-methylphenyl)urea | 1,4-Dioxane, Room Temp. | mdpi.com |
| 2-Amino-6-chlorobenzothiazole | 4-chlorophenyl isocyanate | 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | Not specified | researchgate.net |
Benzothiazole Acylhydrazones
Benzothiazole acylhydrazones are synthesized through multi-step procedures, often culminating in the condensation of a benzothiazole-containing hydrazide with an aldehyde. nih.govnih.gov
A common synthetic pathway begins with a substituted 2-mercaptobenzothiazole. nih.gov This starting material is reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to yield an ethyl acetate (B1210297) derivative. The resulting ester is then treated with hydrazine hydrate to form the corresponding acetohydrazide. In the final step, this benzothiazole acetohydrazide is condensed with various substituted benzaldehydes in a solvent such as ethanol to produce the target benzothiazole acylhydrazone derivatives. nih.gov
An alternative route involves the acylation of ring-substituted 2-aminobenzothiazoles, followed by hydrazinolysis to generate the key hydrazide intermediate. nih.gov This intermediate can then be further modified, for example, by reaction with carbon disulfide and subsequent oxidation, to create more complex structures containing the acylhydrazone moiety. nih.gov Four-step synthetic routes have also been successfully employed to generate novel hydrazide derivatives containing the benzothiazole scaffold in high yields. hnuejs.edu.vn
Table 2: General Synthetic Scheme for Benzothiazole Acylhydrazones
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 5-substituted-benzothiazole-2-thiol | Ethyl chloroacetate, K₂CO₃, Acetone | Ethyl 2-((5-substituted-benzothiazol-2-yl)thio)acetate | nih.gov |
| 2 | Ethyl 2-((5-substituted-benzothiazol-2-yl)thio)acetate | Hydrazine hydrate | 2-((5-substituted-benzothiazol-2-yl)thio)acetohydrazide | nih.gov |
| 3 | 2-((5-substituted-benzothiazol-2-yl)thio)acetohydrazide | Substituted benzaldehyde, Ethanol | 2-((5-substituted-benzothiazol-2-yl)thio)-N'-(substituted-benzylidene)acetohydrazide | nih.gov |
2-Aminobenzothiazole Derivatives with Carboxylic Acid Moieties
The introduction of carboxylic acid groups onto the 2-aminobenzothiazole framework can be achieved through several synthetic strategies. One straightforward method involves the reaction of 2-aminobenzothiazole with cyclic anhydrides. researchgate.netresearchgate.net For example, treating 2-aminobenzothiazole with succinic anhydride (B1165640) or phthalic anhydride directly yields 2-aminobenzothiazole derivatives functionalized with a carboxylic acid moiety. researchgate.netresearchgate.net
Another approach starts with a pre-functionalized benzothiazole, such as 2-aminobenzothiazole-6-carboxylic acid. nih.gov This compound can undergo further chemical transformations. For instance, condensation with chloroacetyl chloride yields 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid. This intermediate can then be reacted with hydrazine hydrate to form a hydrazide, which serves as a building block for more complex molecules while retaining the carboxylic acid group. nih.gov
Furthermore, a general procedure for the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates has been developed starting from 4-aminobenzoates. acs.org The process involves a cyclization reaction with potassium thiocyanate (KSCN) and bromine in acetic acid. acs.org This method allows for the formation of the benzothiazole ring system with a pre-installed carboxylate group.
Table 3: Synthetic Approaches to Carboxylic Acid Derivatives of 2-Aminobenzothiazole
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | Succinic anhydride | 4-((1,3-Benzothiazol-2-yl)amino)-4-oxobutanoic acid | researchgate.netresearchgate.net |
| 2-Aminobenzothiazole | Phthalic anhydride | 2-((1,3-Benzothiazol-2-yl)carbamoyl)benzoic acid | researchgate.netresearchgate.net |
| 2-Aminobenzothiazole-6-carboxylic acid | Chloroacetyl chloride, K₂CO₃ | 2-(2-Chloroacetylamino)benzothiazole-6-carboxylic acid | nih.gov |
| Methyl 4-aminobenzoate | KSCN, Br₂, Acetic acid | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | acs.org |
Benzothiazole-Based Bis-azo Cationic Fluorescent Dyes
The synthesis of benzothiazole-based azo dyes, particularly cationic and bis-azo structures, involves classical diazo-coupling reactions. lifescienceglobal.comnih.gov These dyes are of interest due to their unique photophysical properties. lifescienceglobal.com
The synthesis of novel dichromophoric cationic azo dyes based on 2-aminobenzothiazole has been reported. lifescienceglobal.com The process begins with the diazotization of a substituted aniline using nitrosylsulfuric acid at low temperatures (0-5 °C). acu.edu.in The resulting diazonium salt is then coupled with a suitable partner, such as a 2-aminobenzothiazole derivative, to form an azo-linked intermediate. lifescienceglobal.com For the creation of bis-azo dyes, a diamine can be used as a central linker. mdpi.com
In a specific example, novel cationic dyes were synthesized by the quaternization of the amine groups on the benzothiazole rings of precursor azo compounds, resulting in good yields (78-88%). lifescienceglobal.com The structures of these complex dyes are confirmed using various spectroscopic methods. These synthetic procedures allow for the creation of dyes with extended conjugated systems, which absorb light in the visible region and exhibit unique fluorescence emissions. lifescienceglobal.comresearchgate.net
Table 4: Photophysical Properties of Synthesized Benzothiazole-Based Cationic Azo Dyes
| Compound | Maximum Absorption Wavelength (λmax, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Emission (nm) | Reference |
|---|---|---|---|---|
| Cationic Dye Series 5a-p | - | 2.6 - 4.7 x 10⁴ | 409–494 | lifescienceglobal.com |
Note: Specific λmax values for each compound in the series were not provided in the source material.
Iii. Spectroscopic and Structural Elucidation of 2 1,3 Benzothiazol 2 Yl Aniline and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds and understanding their electronic properties. Techniques such as NMR, IR, UV-Vis, and mass spectrometry each provide unique and complementary pieces of information that, when combined, create a comprehensive structural profile of 2-(1,3-Benzothiazol-2-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively detailed in readily available literature, the expected chemical shifts can be predicted based on the constituent aniline (B41778) and benzothiazole (B30560) moieties.
In ¹H NMR spectroscopy, the protons on the two aromatic rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the aniline ring would be influenced by the electron-donating amino group (-NH₂), while the protons on the benzothiazole ring would be affected by the electron-withdrawing imine (-N=C-) and the sulfur atom. The amino group protons themselves would likely appear as a broad singlet.
In ¹³C NMR spectroscopy, the spectrum would show 13 distinct signals corresponding to each carbon atom in the molecule, assuming free rotation around the C-C bond linking the two ring systems. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Table 1: Predicted NMR Chemical Shift Regions for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.5 | Complex multiplet patterns expected due to spin-spin coupling. |
| ¹H | Amine N-H | Variable, broad | Position and shape are dependent on solvent and concentration. |
| ¹³C | Aromatic C-C, C-H | 110 - 155 | Includes carbons of both the aniline and benzothiazole rings. |
| ¹³C | Iminocarbonyl (N=C-S) | > 160 | The C2 carbon of the benzothiazole ring is typically significantly deshielded. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The primary amine (-NH₂) group is expected to produce two distinct bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. The C=N stretching vibration of the thiazole (B1198619) ring typically appears in the 1630-1550 cm⁻¹ range. Aromatic C=C stretching vibrations from both rings are expected in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching is observed just above 3000 cm⁻¹. The C-S bond vibration is more difficult to assign as it appears in the fingerprint region (below 1000 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1550 - 1630 | C=N Stretch | Thiazole Ring |
| 1450 - 1600 | C=C Stretch | Aromatic Rings |
| 1250 - 1350 | C-N Stretch | Aryl Amine |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with its conjugated aromatic system. For the closely related compound 2-aminobenzothiazole (B30445), absorption peaks have been observed at 320 nm (attributed to an n→π* transition) and at 261 nm and 208 nm (attributed to π→π* transitions of the aromatic system). The extended conjugation in this compound, resulting from the linking of the aniline and benzothiazole rings, is expected to cause a bathochromic (red) shift in these absorption maxima compared to the individual chromophores.
Table 3: Expected UV-Visible Absorption Data for this compound
| Absorption Maxima (λmax) | Electronic Transition | Chromophore |
|---|---|---|
| ~260-290 nm | π → π | Benzothiazole/Aniline Rings |
| > 320 nm | n → π | Heterocyclic System (N, S lone pairs) |
Mass Spectrometry (LC-MS, HR-MS, ESI)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HR-MS) provides a precise mass measurement that can confirm its molecular formula, C₁₃H₁₀N₂S. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺.
The fragmentation pattern in the mass spectrum can also offer structural information. Cleavage of the single bond between the benzothiazole and aniline rings is a likely fragmentation pathway, which would yield ions corresponding to the individual ring systems.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂S | |
| Average Molecular Weight | 226.30 g/mol | |
| Monoisotopic Mass | 226.05646950 Da | |
| Expected Ion (ESI-MS) | [M+H]⁺ at m/z ≈ 227.0638 | Calculated |
Crystallographic Studies and Molecular Architecture
While spectroscopic methods infer molecular structure from averaged measurements in solution or bulk solid, single-crystal X-ray diffraction (SC-XRD) provides a precise and unambiguous determination of the molecular architecture in the crystalline state.
Single-Crystal X-Ray Diffraction (SC-XRD)
Although the specific crystal structure of this compound is not publicly documented, valuable insights can be drawn from closely related analogues. For instance, the crystal structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate reveals key architectural features that are likely to be shared.
Table 5: Crystallographic Data for the Analogue 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Dihedral Angle (Benzothiazole/Aniline) | 7.22 (1)° | |
| Key Intermolecular Interactions | O-H···N and N-H···O hydrogen bonds, C-H···π, π-π stacking |
Analysis of Crystal Packing and Intermolecular Interactions
Hydrogen bonds are pivotal in establishing the crystal lattice of benzothiazole aniline derivatives, particularly when functional groups capable of donating or accepting protons are present. In the crystal structure of the DMSO solvate of 2-(2′-aminophenyl)benzothiazole, a distinct intramolecular hydrogen bond is observed between the amino group and the nitrogen atom of the benzothiazole ring (N²′–H···N³) mdpi.com. This interaction contributes to the near-planar conformation of the molecule mdpi.com.
In hydrated analogues, water molecules play a crucial role in mediating intermolecular connections. For instance, in 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, the crystal structure is stabilized by intermolecular O—H⋯N hydrogen bonds nih.gov. Similarly, the hemihydrate of (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline features O(water)—H⋯N(pyridine) hydrogen bonds that link molecules into dimers iucr.org. The analysis of various 2-amino-1,3-thiazole derivatives reveals a diverse range of packing motifs governed by combinations of N—H···N, N—H···O, and other hydrogen-bonding associations soton.ac.uk. In cocrystals, such as that formed between 2-(2′-aminophenyl)benzothiazole and a coumarin (B35378) derivative, zigzag chains are formed via hydrogen bonds between the amino group of the benzothiazole compound and a keto-group of the coumarin mdpi.com.
Aromatic π-π stacking interactions are a significant stabilizing force in the crystal packing of these compounds, arising from the interaction between the electron-rich benzothiazole and aniline ring systems mdpi.com. These interactions play a vital role in the formation of layered or stacked supramolecular structures.
In the crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, aromatic-aromatic interactions with a centroid-centroid distance of 3.7826 (12) Å are observed bhu.ac.in. For 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, multiple π-π stacking interactions are present with centroid-centroid distances of 3.782 (1) Å, 3.946 (1) Å, and 3.913 (1) Å nih.gov. Another analogue, (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline hemihydrate, exhibits offset π-π interactions that link layers together, with the shortest intercentroid distance being 3.721 (2) Å iucr.org. In a copper(II) coordination polymer containing a 2-(2′-pyridyl)benzothiazole ligand, strong aromatic π–π stacking is noted between the benzothiazole and pyridyl rings, with a centroid distance of 3.538 Å, which enhances the stability of the polymer researchgate.net. These interactions are crucial for stabilizing molecular conformations and controlling the selectivities in organic reactions mdpi.com.
Table 1: π-π Stacking Interaction Parameters in this compound Analogues
| Compound | Interaction Type (Centroids Involved) | Distance (Å) | Reference |
| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Cg1···Cg1 (Benzothiazole ring) | 3.782 (1) | nih.gov |
| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Cg2···Cg2 (Pyridine ring) | 3.946 (1) | nih.gov |
| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Cg3···Cg1 (Benzene ring···Benzothiazole ring) | 3.913 (1) | nih.gov |
| (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline hemihydrate | Shortest intercentroid distance | 3.721 (2) | iucr.org |
| N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | Centroid-centroid distance | 3.7826 (12) | bhu.ac.in |
| Cu(II) polymer with 2-(2′-pyridyl)benzothiazole | Benzothiazole ring···Pyridyl ring | 3.538 | researchgate.net |
Molecular Conformation and Planarity
The conformation of this compound and its analogues is characterized by the relative orientation of the benzothiazole and aniline ring systems. The degree of planarity is a critical factor influencing the electronic properties and the efficacy of π-π stacking interactions.
The molecular structure of 2-(2′-aminophenyl)benzothiazole, studied as a DMSO solvate, is nearly planar. The dihedral angle between the benzothiazole plane and the attached phenyl ring is reported to be between 4.1° and 5.4° mdpi.com. This planarity is facilitated by an intramolecular N—H···N hydrogen bond mdpi.com.
However, substitutions on the aniline ring or the nitrogen atom can induce significant twisting. In 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the benzothiazole unit is not coplanar with the central benzene (B151609) ring, exhibiting a dihedral angle of 7.22 (1)° nih.gov. In contrast, the structure of (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline is described as nearly planar, with the dihedral angles between the central benzene ring and the benzothiazole and pyridine (B92270) rings being 3.57 (6)° and 10.12 (8)°, respectively iucr.org. Another derivative, 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one, also shows a relatively small interplanar angle of 6.47 (6)° between its two main ring systems nih.gov. The conformation is thus highly dependent on the specific substitution pattern and the intermolecular forces present in the crystal.
Crystallographic Data Analysis and Software
The elucidation of the crystal and molecular structures of this compound and its analogues relies on a suite of specialized software packages for data collection, structure solution, refinement, and visualization.
SHELXL : This program is a cornerstone for crystal structure refinement. purdue.edujhu.edu It refines the structural model against the experimental diffraction data to yield precise atomic coordinates, bond lengths, and angles purdue.edujhu.edu.
Mercury CSD : Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is a powerful tool for the 3D visualization of crystal structures. jhu.eduyoutube.com It is extensively used for analyzing crystal packing, exploring intermolecular interactions like hydrogen bonds and π-π stacking, and generating high-quality graphics for publication jhu.eduresearchgate.net.
ORTEP-3 : This program is widely used for creating classic thermal-ellipsoid plots of molecular structures, which are a standard way to represent anisotropic displacement parameters of atoms in a crystal structure purdue.edujhu.eduyoutube.com.
PLATON : A multipurpose crystallographic tool, PLATON offers a wide range of functions. jhu.edumit.edu It can be used for geometrical calculations, absorption corrections, and validation of crystal structures to check for missed symmetry or other potential issues jhu.edumit.edu.
These programs are often used in concert. For example, a typical workflow involves solving and refining a structure with the SHELX suite, visualizing the molecule and its interactions with Mercury and ORTEP-3, and performing detailed geometric and packing analysis with PLATON researchgate.net.
Table 2: Common Software in Crystallographic Analysis of Benzothiazole Derivatives
| Software | Primary Function(s) | Reference(s) |
| SHELXL | Structure solution and refinement | purdue.edujhu.edu |
| Mercury CSD | 3D visualization, analysis of intermolecular interactions and crystal packing | jhu.eduyoutube.com |
| ORTEP-3 | Generation of thermal-ellipsoid plots for molecular graphics | purdue.edujhu.eduyoutube.com |
| PLATON | Multipurpose tool for geometric calculations, structure validation, and analysis | jhu.edumit.edu |
Computational and Theoretical Studies
Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of this compound and its derivatives, complementing experimental findings. Quantum mechanical methods are frequently employed to investigate molecular properties that are difficult to probe experimentally.
Density Functional Theory (DFT) calculations are a common approach used to study these systems. For example, DFT has been used to rationalize the antioxidative capacities of certain benzothiazole-2-carboxamide derivatives by analyzing the stability of the radicals formed during the process researchgate.net. Such studies can elucidate structure-activity relationships and guide the design of new compounds with enhanced properties researchgate.net.
Theoretical studies are also crucial for understanding non-covalent interactions. Quantum mechanical calculations on aniline dimers have been used to investigate π-π stacking interaction energies, identifying the most favored stacked conformations in both gas and aqueous phases researchgate.net. These computational approaches allow for a detailed energy analysis of different packing motifs and intermolecular interactions observed in the solid state, providing a deeper understanding of the forces that govern crystal engineering researchgate.net.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters. For benzothiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to understand their conformational possibilities and electronic characteristics. For instance, some 1,3-benzothiazole derivatives are found to exist in two main conformers, with one being more stable than the other, separated by a rotational barrier. nbu.edu.sa
The electronic properties of benzothiazole derivatives are crucial for understanding their reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org
For various 2-substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa The distribution of these frontier orbitals is also significant. In many benzothiazole derivatives, the HOMO is localized over the benzothiazole ring system, while the LUMO may be distributed across the entire molecule, including the substituent at the 2-position. This distribution influences the molecule's charge transfer characteristics. scirp.org
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights into the chemical behavior of these compounds. These descriptors help in predicting sites susceptible to electrophilic or nucleophilic attack. scirp.orgresearchgate.net
Table 1: Calculated Electronic Properties of Substituted Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Hydroxybenzothiazole | -0.2291 | -0.0233 | 0.2058 |
| 2-Methylthiobenzothiazole | -0.2319 | -0.0478 | 0.1841 |
| 2-Aminobenzothiazole | -0.2185 | -0.0243 | 0.1942 |
Note: Data adapted from a theoretical study on benzothiazole derivatives. The values provide a comparative basis for understanding the electronic properties within this class of compounds. scirp.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme. biointerfaceresearch.com
Several studies have explored the potential of benzothiazole aniline derivatives as inhibitors of various enzymes through molecular docking. For example, novel benzothiazole derivatives have been docked into the active site of E. coli dihydroorotase, an essential enzyme for pyrimidine (B1678525) synthesis, to evaluate their potential as antimicrobial agents. mdpi.com These studies reveal that the benzothiazole core can fit into the active site cavities of target enzymes, forming key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. mdpi.com
In the context of anticancer research, benzothiazole-aniline derivatives have been docked with DNA to predict their binding modes and potential to interfere with DNA replication, a mechanism of action for some chemotherapy agents. nih.gov Similarly, docking studies on benzothiazole-thiazole hybrids have been performed against the p56lck tyrosine kinase, a target for cancer therapy, to identify structural features required for inhibition. biointerfaceresearch.com The docking scores and binding energies obtained from these simulations help in prioritizing compounds for further experimental testing.
Table 2: Example of Molecular Docking Results for Benzothiazole Derivatives against E. coli Dihydroorotase
| Compound | Docking Score (kcal/mol) | Ligand Efficiency | Key Interacting Residues |
|---|---|---|---|
| Compound 3 | -5.02 | ~29% of control | Not specified |
| Compound 10 | -5.02 | ~29% of control | Not specified |
| HDDP (control ligand) | -7.37 | 100% | Not specified |
Note: This table presents a selection of results from a study on novel benzothiazole derivatives to illustrate the type of data generated from molecular docking simulations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net
QSAR studies have been performed on benzothiazole derivatives to understand the structural requirements for various biological activities, such as antimalarial effects. researchgate.netsemanticscholar.org In a typical QSAR study, a set of compounds with known activities is used. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic descriptors (e.g., atomic net charges, HOMO/LUMO energies), steric descriptors, and hydrophobic descriptors. researchgate.net
Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. The resulting equation provides a quantitative relationship between the descriptors and the biological activity (e.g., Log IC50). A statistically significant QSAR model can then be used to guide the design of new analogues with potentially improved activity. researchgate.net
For a series of 13 benzothiazole derivatives with antimalarial activity, a QSAR model was developed using electronic descriptors calculated by the AM1 semi-empirical method. The model showed a high correlation between the predicted and experimental activities, indicating its predictive power. researchgate.netsemanticscholar.org
Table 3: Example of a QSAR Equation for Antimalarial Benzothiazole Derivatives
| Equation | Statistical Parameters |
|---|---|
| Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) | n = 13, r = 0.994, r² = 0.987, SE = 0.094 |
Note: This equation is from a QSAR study on benzothiazole derivatives, where qC represents the atomic net charge on specific carbon atoms, ELUMO and EHOMO are the energies of the frontier molecular orbitals, and α is the polarizability. 'n' is the number of compounds, 'r' is the correlation coefficient, and 'SE' is the standard error. researchgate.net
Hirshfeld Surface Analysis and PIXEL Calculations
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can identify and analyze different types of intermolecular contacts. mdpi.comresearchgate.net
Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Benzothiazole Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | ~25% |
| C···H/H···C | Variable |
| N···H/H···N | Significant, indicating hydrogen bonding |
| O···H/H···O | Significant, indicating hydrogen bonding |
Note: The data is generalized from a study on a closely related N-(1,3-benzothiazol-2-yl) derivative, highlighting the common types of interactions observed in this class of compounds. mdpi.com
Iv. Advanced Applications and Research Directions
Medicinal Chemistry and Biological Activity
Derivatives of 2-(1,3-benzothiazol-2-yl)aniline have demonstrated significant potential in the development of new therapeutic agents. The core structure, featuring a benzothiazole (B30560) ring linked to an aniline (B41778) moiety, provides a versatile scaffold for chemical modifications, leading to compounds with diverse biological effects.
Anticancer Research
The quest for more effective and selective cancer treatments has led researchers to investigate the anticancer potential of this compound derivatives. These compounds have shown promising activity against various cancer cell lines, operating through several mechanisms of action. nih.govresearchgate.net
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. scispace.com Studies have shown that these compounds can trigger apoptosis in cancer cells by activating caspase pathways. researchgate.net For instance, certain derivatives have been observed to enhance the levels of caspase-3, a key executioner caspase in the apoptotic process. nih.gov The activation of caspase-3 and -9 has been specifically implicated in the apoptotic response induced by some benzothiazole derivatives in cancer cells. researchgate.net This targeted induction of apoptosis makes these compounds a promising avenue for cancer therapy, as it can lead to the elimination of tumor cells. researchgate.netscispace.com
In addition to inducing apoptosis, this compound and its analogs have been shown to inhibit the proliferation of cancer cells. nih.gov This antiproliferative activity is a crucial aspect of their anticancer potential, as it directly targets the uncontrolled growth characteristic of tumors. The ability of these compounds to halt the cell cycle and prevent cancer cells from multiplying has been demonstrated in various studies. nih.gov
A significant advantage of certain this compound derivatives is their selective toxicity towards cancer cells, while showing less harm to normal cells. nih.gov This selectivity is a highly desirable trait in chemotherapy, as it can reduce the side effects associated with treatment.
Researchers have documented the efficacy of these compounds against a range of human cancer cell lines, including:
Liver Cancer (HepG2, Hep3B, Huh-7, PLC/PRF/5): Specific derivatives have demonstrated potent inhibitory activity against liver cancer cells. nih.govscispace.com
Breast Cancer (MCF-7): These compounds have shown notable antiproliferative effects on breast cancer cell lines. nih.govscispace.com
Lung Cancer (A549): Studies have indicated the potential of benzothiazole derivatives in combating lung cancer. nih.govmdpi.com
Colon Cancer (HCT116): Significant inhibitory activity has been observed against colon cancer cells. nih.govmdpi.com
Leukemia (Jurkat, K562): Research suggests the potential of these compounds in treating certain types of leukemia.
The table below summarizes the inhibitory concentrations (IC₅₀) of selected benzothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| L1 | Liver Cancer | Selective Inhibition | nih.gov |
| L1Pt | Liver Cancer | Selective Inhibition | nih.gov |
| Derivative 40 | A549 (Lung) | 3.55 | nih.gov |
| Derivative 40 | MCF-7 (Breast) | 3.17 | nih.gov |
| Derivative 40 | Hep3B (Liver) | 4.32 | nih.gov |
| Compound 20 | HepG2 (Liver) | 9.99 | nih.gov |
| Compound 20 | HCT-116 (Colon) | 7.44 | nih.gov |
| Compound 20 | MCF-7 (Breast) | 8.27 | nih.gov |
| Compound 24 | A549 (Lung) | 8.21 | mdpi.com |
| Compound 24 | HCT116 (Colon) | 19.56 | mdpi.com |
| Compound 55 | MCF7 (Breast) | 6.53 | mdpi.com |
| Compound 55 | A549 (Lung) | 26.40 | mdpi.com |
| Compound 55 | HCT116 (Colon) | 59.84 | mdpi.com |
| Compound 13 | HCT116 (Colon) | 0.023 | semanticscholar.org |
This table is for illustrative purposes and includes data for various benzothiazole derivatives, not exclusively this compound.
Recent research has identified Ataxia Telangiectasia and Rad3-related (ATR) kinase as a promising target in cancer therapy. ATR kinase plays a crucial role in the DNA damage response (DDR) pathway, which cancer cells often rely on for survival. Some novel benzothiazole and chromone (B188151) derivatives have been synthesized and evaluated as potential ATR kinase inhibitors. researchgate.net By inhibiting ATR kinase, these compounds can disrupt the DDR pathway, leading to the death of cancer cells. For example, in a study involving 25 compounds, derivatives 2c , 7h , and 7l showed significant cell viability reduction in HCT116 and HeLa cell lines. researchgate.net Molecular docking studies have further supported the binding interactions of these compounds with the ATR kinase domain. researchgate.net
Antimicrobial Investigations
Beyond their anticancer properties, this compound and its derivatives have been investigated for their antimicrobial activity. The benzothiazole scaffold is a key feature in many compounds with demonstrated efficacy against a variety of microbial pathogens. apsronline.com The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes, such as dihydroorotase and DNA gyrase.
Research has shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. apsronline.comresearchgate.net For example, specific synthesized compounds have shown promising results against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. apsronline.comresearchgate.net
The table below presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| BTC-j | S. aureus | 12.5 | researchgate.net |
| BTC-j | B. subtilis | 6.25 | researchgate.net |
| BTC-j | E. coli | 3.125 | researchgate.net |
| BTC-j | P. aeruginosa | 6.25 | researchgate.net |
This table is for illustrative purposes and includes data for various benzothiazole derivatives, not exclusively this compound.
The broad-spectrum antimicrobial activity of these compounds highlights their potential for the development of new antibiotics and antifungal agents, which are critically needed to combat the growing problem of antimicrobial resistance.
Anti-tubercular Efficacy (Mycobacterium tuberculosis)
Anti-inflammatory Research
The benzothiazole nucleus is also explored for its potential anti-inflammatory properties. pharmascholars.comjddtonline.inforesearchgate.net Various synthesized derivatives have been evaluated in this context, with some showing significant anti-inflammatory effects. epa.gov For example, research on 2-amino benzothiazole derivatives noted that substitution at specific positions with electron-withdrawing groups could increase anti-inflammatory activity. jddtonline.info
A likely mechanism for the anti-inflammatory action of benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. jddtonline.inforesearchgate.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some reviews suggest that benzothiazoles may specifically inhibit the COX-2 isoform, which is an attractive target for anti-inflammatory drugs as it is primarily expressed at sites of inflammation. researchgate.net
Antidiabetic Research
Derivatives of this compound have shown notable potential as antidiabetic agents. Research has demonstrated that certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives can significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov Docking studies have suggested that the most active compounds can form hydrogen bonds with key amino acid residues in the active site of this enzyme. nih.gov
Other studies have explored different structural modifications of the benzothiazole scaffold to enhance antidiabetic activity. For instance, some 2-amino[5'-(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazoles have been synthesized and screened for their ability to lower blood glucose in alloxan-induced diabetic rats. jddtonline.info Furthermore, a derivative identified as 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole has demonstrated excellent antidiabetic activity. unam.mx Another compound, N-(6-chlorobenzo[d]thiazol-2-yl)-2-morpholinoacetamide, also showed potent antidiabetic effects. unam.mx
Table 1: Antidiabetic Activity of Selected Benzothiazole Derivatives
| Compound Type | Model | Key Findings |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose. nih.gov |
| 2-amino[5’(4- sulphonylbenzylidine)-2,4- thiazolidnedione] - 7 – chloro – 6 - flurobenzothiazole | Alloxan induced diabetic rats | Screened for antidiabetic activity. jddtonline.info |
| 2-(benzo[d]thiazol-2- ylmethylthio)-6-ethoxybenzo[d]thiazole | Not specified | Excellent antidiabetic activity. unam.mx |
| N-(6-chlorobenzoate[d]thiazol-2-yl)-2-morpholinoacetamide | Not specified | Potent antidiabetic activity. unam.mx |
Anticonvulsant Activity
The benzothiazole nucleus is a recognized pharmacophore in the development of anticonvulsant drugs. A variety of derivatives incorporating this scaffold have been synthesized and evaluated for their potential to treat seizures. One approach has been to combine the benzothiazole ring with other known anticonvulsant pharmacophores, such as barbituric acid. nih.gov A series of 1-(6-substituted-1,3-benzothiazol-2-yl)-3-(substituted phenyl)hexahydro-2,4,6-pyrimidinetriones demonstrated promising activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for screening anticonvulsant drugs. nih.govresearchgate.net
Further research has focused on synthesizing novel derivatives of benzothiazole, such as 2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl) –N'-[(Z)-phenyl methylidene] acetohydrazide, which have also shown significant anticonvulsant effects. sarpublication.com Another study synthesized a new series of 2-imino-benzothiazole derivatives and evaluated their anticonvulsant properties using the MES test, with all compounds showing some level of protection against seizures. ijpsr.info
Table 2: Anticonvulsant Screening of Benzothiazole Derivatives
| Compound Series | Test Models | Notable Results |
| 1-(6-substituted-1,3-benzothiazol-2-yl)-3-(substituted phenyl)hexahydro-2,4,6-pyrimidinetriones | MES, scPTZ | Promising anticonvulsant activities observed. nih.gov |
| 2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl) –N'-[(Z)-phenyl methylidene] acetohydrazide derivatives | Not specified | Several compounds showed maximal anticonvulsant activity. sarpublication.com |
| 2-imino-benzothiazole derivatives | MES | All tested compounds showed 50-75% protection against seizures. ijpsr.info |
Anthelmintic Activity
The benzothiazole scaffold has also been investigated for its potential to combat parasitic worm infections. While specific studies focusing solely on this compound are limited in this area, the broader class of benzothiazole derivatives has shown promise. Research into the synthesis of bioactive fluorobenzothiazoles has included screening for anthelmintic activity. jddtonline.info The diverse biological activities attributed to the benzimidazole (B57391) nucleus, a structurally related heterocycle, include anthelmintic properties, suggesting a potential avenue for the development of benzothiazole-based anthelmintics. researchgate.net
Antimalarial Activity
The fight against malaria has also benefited from research into benzothiazole derivatives. Studies have shown that compounds containing the benzothiazole ring system can exhibit antimalarial properties. researchgate.net For instance, the synthesis and in-vitro evaluation of certain benzothiazole derivatives have demonstrated significant activity against Plasmodium berghei. researchgate.net While not directly focused on this compound, the optimization of a 2-anilino-4-amino-quinazoline scaffold, which shares some structural similarities, has led to the development of potent antimalarial agents with in vivo activity. acs.org
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been a significant area of investigation. These compounds can scavenge free radicals, which are implicated in a variety of diseases. derpharmachemica.com Several studies have synthesized novel benzothiazole derivatives and evaluated their antioxidant capacity using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. derpharmachemica.comresearchgate.net
Research has shown that the antioxidant activity of these compounds can be influenced by the nature and position of substituents on the benzothiazole ring. niscair.res.in For example, compounds bearing a methoxy (B1213986) group have demonstrated promising antioxidant activity, in some cases exceeding that of the standard antioxidant ascorbic acid. niscair.res.in Conversely, the presence of a nitro group has been found to decrease antioxidant potential. niscair.res.in
Table 3: Antioxidant Activity of Benzothiazole Derivatives
| Compound Series | Assay Method | Key Findings |
| Novel 2-aryl benzothiazole derivatives | DPPH, ABTS | Significant radical scavenging potential observed. derpharmachemica.com |
| Benzothiazol-2-yl-hydrazone derivatives | DPPH | Compounds with methoxy groups showed potent activity. niscair.res.in |
| Various synthesized benzothiazole derivatives | Not specified | Unsubstituted compound showed better activity than some substituted ones. |
Modulation of α-Synuclein and Tau Aggregation
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the misfolding and aggregation of specific proteins, namely α-synuclein and tau. Research has explored the potential of this compound (referred to as BTA in some studies) and its derivatives to inhibit this aggregation process. acs.orgnih.gov
Thioflavin T (ThT) fluorescence assays have been used to monitor the fibril formation of α-synuclein and tau in the presence of these compounds. acs.orgnih.gov While some sulfonamide derivatives have shown anti-fibrillization activity against both α-synuclein and hyperphosphorylated tau, 4-(benzo[d]thiazol-2-yl)aniline itself was not found to inhibit the formation of α-synuclein inclusions in a cell-based assay. acs.orgnih.gov However, it did show an ability to reduce the fibril formation of a fragment of transthyretin, another amyloidogenic protein. semanticscholar.org This area of research is crucial for the development of potential therapeutic agents for a range of protein misfolding diseases. acs.orgnih.gov
Coordination Chemistry and Metal Complexes
The nitrogen and sulfur atoms within the benzothiazole ring of this compound make it an excellent ligand for coordinating with metal ions. This property has led to the synthesis and characterization of numerous metal complexes with potential applications in catalysis and medicine. researchgate.netmdpi.com
Transition metal complexes containing benzothiazole aniline have been synthesized and evaluated for their biological activity, particularly as potential anticancer agents. mdpi.com These complexes, which can feature metals such as manganese, are designed to combine the known selective antitumor properties of the benzothiazole aniline ligand with the cytotoxic potential of the metal center. researchgate.netmdpi.com The resulting metal-salen complexes have shown synergistic inhibitory effects on various cancer cell lines. mdpi.com The coordination of the metal to the ligand can be confirmed through various spectroscopic techniques, and studies have shown that these complexes can interact with DNA, suggesting a mechanism for their cytotoxic action. mdpi.comresearchgate.net
Ligand Properties of this compound and its Derivatives
This compound and its derivatives serve as versatile ligands in coordination chemistry. Their ability to form stable complexes with various transition metals is a key attribute. These ligands can be systematically modified, for instance, by condensation with 2-(methylthio)acetyl chloride to create pincer-type ligands. ineosopen.orgresearchgate.net This tunability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for their application in catalysis and materials science. The benzothiazole moiety can be further functionalized, for example, by creating Schiff base derivatives, which can then be used to form complexes with metals like Aluminum (Al), Nickel (Ni), and Potassium (K). uobaghdad.edu.iq
The coordination versatility of these ligands is further highlighted by the synthesis of derivatives like N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)amino] propionamide, which can coordinate with various transition metals. researchgate.net The resulting complexes often exhibit unique properties and potential applications, for instance, as chemotherapeutic agents. researchgate.netmdpi.com
Synthesis and Characterization of Metal Complexes (e.g., Pd(II), Pt(II), Co(II), Ni(II))
A significant body of research focuses on the synthesis and characterization of metal complexes involving this compound and its derivatives with metals such as palladium(II), platinum(II), cobalt(II), and nickel(II).
Palladium(II) and Platinum(II) Complexes: The synthesis of Pd(II) and Pt(II) complexes with benzothiazole-based ligands is well-documented. ineosopen.orgineosopen.org For instance, the condensation of this compound with 2-(methylthio)acetyl chloride yields a pincer-type ligand that readily undergoes cyclometalation with Pd(II) and Pt(II) precursors. ineosopen.orgresearchgate.netineosopen.org These complexes have been characterized using various spectroscopic techniques, including NMR and IR, as well as X-ray diffraction analysis. ineosopen.orgineosopen.org Other studies have focused on the synthesis of Pt(II) complexes with benzothiazole aniline derivatives, which have shown potential as anticancer agents. mdpi.comsemanticscholar.org
Cobalt(II) and Nickel(II) Complexes: The synthesis of Co(II) and Ni(II) complexes with benzothiazole-based Schiff base ligands has also been explored. researchgate.netnanobioletters.com For example, a Schiff base ligand derived from 2-{(1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethyl}-6,10b-dihydro-3H-benzo[f]chromen-3-one has been used to synthesize Co(II) and Pd(II) complexes. researchgate.net The geometry of these complexes has been determined to be octahedral for Co(II) and square planar for Pd(II). researchgate.net Similarly, Ni(II) complexes with benzothiazole Schiff-base ligands have been synthesized and characterized, often exhibiting octahedral geometry. researchgate.net The table below summarizes some of the synthesized metal complexes and their characterization data.
| Metal Ion | Ligand Type | Coordination Geometry | Characterization Techniques | Reference |
| Pd(II) | Pincer-type amide | Square Planar | NMR, IR, X-ray diffraction | ineosopen.org |
| Pt(II) | Pincer-type amide | Square Planar | NMR, IR, X-ray diffraction | ineosopen.org |
| Pt(II) | Benzothiazole aniline derivative | Not specified | NMR, IR, Mass Spectrometry | mdpi.comsemanticscholar.org |
| Co(II) | Schiff base | Octahedral | UV-vis, FT-IR, NMR, Mass Spec | researchgate.net |
| Ni(II) | Schiff base | Octahedral | IR, UV-vis, Mass Spec, X-ray | researchgate.net |
| Ni(II) | N,C-chelating NHC | Not specified | NMR, Mass Spectrometry | rsc.org |
Luminescence Properties of Metal-Organic Compounds
Metal-organic compounds derived from this compound and its derivatives often exhibit interesting luminescence properties. The coordination of metal ions to the ligand can significantly influence its photophysical characteristics. For instance, the introduction of a metal center can enhance the luminescent properties of the ligand. mdpi.com This has led to the development of luminescent metal complexes with potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com
The emission properties of these complexes can be tuned by modifying the ligand structure or the metal ion. For example, some copper(I) complexes with Schiff bases derived from pyrrole-2-carboxaldehyde and aromatic amines, including a benzothiazole derivative, exhibit orange to red-orange emission in the solid state. bohrium.com The luminescence is often attributed to metal-to-ligand charge transfer (MLCT) transitions. bohrium.comresearchgate.net
Catalytic Applications of Metal Complexes
Metal complexes of this compound and its derivatives have shown significant promise as catalysts in various organic transformations.
Cross-Coupling Reactions: Palladium complexes, in particular, have been investigated for their catalytic activity in cross-coupling reactions. For example, Pd(II) complexes with iminophosphine ligands have been used as catalysts in Suzuki coupling reactions. acs.org Nickel(II) complexes with hybrid N,C-chelating benzothiazolyl N-heterocyclic carbene (NHC) ligands have proven to be efficient catalysts for the homo-coupling of benzyl (B1604629) bromide. rsc.org Furthermore, cyclometalated Ni(II) complexes with thiazole-containing ligands have been studied in Negishi-type C-C cross-coupling reactions, with their reactivity correlating with their reduction potentials. mdpi.com
Other Catalytic Reactions: Beyond cross-coupling, these metal complexes have been explored in other catalytic applications. Benzothiazole complexes have been reported to catalyze a variety of reactions, including the epoxidation of cis-cyclooctene and the transamidation of carboxamides with primary amines. nih.gov Nickel(II) complexes with benzothiadiazole Schiff-base ligands, upon activation with an ethylaluminum dichloride co-catalyst, have been shown to be active in ethylene (B1197577) oligomerization, primarily producing C4 and C6 oligomers. researchgate.net
Photophysical Properties and Optical Materials
The unique photophysical properties of this compound and its derivatives make them attractive candidates for the development of advanced optical materials.
Luminescence Characteristics
This compound and its derivatives are known for their fluorescent properties. smolecule.com The absorption maxima for these compounds are typically in the range of 265–385 nm, corresponding to π→π* transitions, with emission observed between 374–460 nm. The emission wavelength can be influenced by solvent polarity and the presence of substituents.
Derivatives of this compound have been synthesized and their luminescence properties investigated for applications such as white light emission. rsc.orgresearchgate.net For instance, by combining three structurally similar benzothiazole derivatives with different emission colors (blue-violet, green, and orange) in a polymer matrix, white light emission has been achieved. rsc.orgresearchgate.net The photophysical properties of these compounds are often studied in various solvents to understand the effect of the environment on their absorption and emission spectra. researchgate.netbohrium.com
The table below provides a summary of the photophysical properties of some this compound derivatives.
| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Key Feature | Reference |
| This compound | 265–385 | 374–460 | Solvent and substituent dependent emission | |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Not specified | Blue-violet in aggregated state | Component for white light emission | rsc.orgresearchgate.net |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Not specified | Green in aggregated state | ESIPT process, component for white light emission | rsc.orgresearchgate.net |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Not specified | Orange in aggregated state | ESIPT process, component for white light emission | rsc.orgresearchgate.net |
A key feature of many this compound derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. The ESIPT phenomenon is particularly prominent in derivatives where a hydroxyl or amino group is positioned to form an intramolecular hydrogen bond with the nitrogen atom of the benzothiazole ring. mdpi.com
The ESIPT process has been clearly demonstrated in aminobenzothiazole derivatives. mdpi.com In such systems, the energy barrier for ESIPT is generally higher compared to their hydroxyphenyl counterparts due to the weaker nature of the N-H···N hydrogen bond compared to the O-H···N bond. mdpi.com However, the tunability of the 2-RNH-pbt framework allows for the modulation of the HOMO-LUMO gap and, consequently, the ESIPT process by introducing donor or acceptor substituents. mdpi.com Theoretical studies have been employed to understand the ESIPT mechanism, analyzing factors such as the strengthening of the intramolecular hydrogen bond in the excited state and the redistribution of electronic density. nih.govrsc.org This fundamental understanding is crucial for the rational design of novel fluorescent materials with tailored properties.
Aggregation-Induced Emission (AIE)
Certain derivatives of this compound, also known as 2-(2′-aminophenyl)benzothiazole (2-NH2-pbt), are noted for exhibiting the phenomenon of Aggregation-Induced Emission (AIE). mdpi.com Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) where their fluorescence intensity decreases in high concentrations or the solid state, AIE-active molecules show enhanced fluorescence emission when they aggregate. mdpi.com This property is particularly valuable for applications in solid-state devices.
The 2-(2′-aminophenyl)benzothiazole framework is a promising core for AIE-active materials because of the potential for chemical modification. mdpi.com The amino group, in particular, can be readily functionalized with various donor or electron-withdrawing substituents, allowing for fine-tuning of the molecule's electronic and photophysical properties, including the AIE effect. mdpi.com This tunability is a key advantage in designing materials with specific emission characteristics for targeted applications. mdpi.comresearchgate.net Research has also explored benzothiazole derivatives that combine AIE with Excited-State Intramolecular Proton Transfer (ESIPT) to develop fluorescent probes with significant Stokes shifts and "off-on" switching capabilities. sioc-journal.cn
Applications in Light-Emitting Devices
The luminescent properties of benzothiazole derivatives make them suitable for use in various light-emitting technologies. rsc.orgsemanticscholar.org Their structural versatility allows for the synthesis of compounds that emit different colors of light, which is a critical requirement for creating white light sources. rsc.org
White Organic Light-Emitting Diodes (WOLEDs) are a focal point in the development of next-generation solid-state lighting and full-color displays. rsc.orgsemanticscholar.org Achieving high-quality white light often involves combining multiple emitters (blue, green, and red/orange) within a single device. Benzothiazole derivatives have been successfully used to create such multi-component systems. For instance, a system using three structurally similar benzothiazole-based compounds has been developed to generate white light. rsc.orgsemanticscholar.org By combining derivatives that emit in the blue-violet, green, and orange regions of the spectrum, researchers can produce a balanced white light emission. rsc.org This approach is a promising strategy for fabricating efficient and color-stable WOLEDs. rsc.orgsemanticscholar.org
Similar to WOLEDs, Polymer White Light-Emitting Diodes (PWLEDs) have garnered significant attention for their potential in large-area lighting and flexible displays. rsc.orgsemanticscholar.org The principle of color mixing applies here as well. Benzothiazole-based emitters can be doped into a polymer matrix to create the emissive layer of a PWLED. rsc.org A study demonstrated the fabrication of a white-light-emitting device by doping three different benzothiazole derivatives into a polymer film. rsc.orgsemanticscholar.org This method offers a potentially simple and flexible manufacturing process for PWLEDs. rsc.org
Sensing Applications (e.g., Cations, Anions, Bioimaging)
The 2-(2′-aminophenyl)benzothiazole core is a versatile platform for developing fluorescent sensors. researchgate.net These derivatives have been employed in the detection of a range of analytes, including cations and anions, and have shown potential for bioimaging purposes. researchgate.net The sensing mechanism often relies on the interaction between the analyte and the benzothiazole derivative, which leads to a measurable change in the fluorescence signal.
The design of these sensors can be highly specific. For example, a fluorescent probe based on a benzothiazole derivative was synthesized to recognize hypochlorite (B82951) (ClO⁻) with high selectivity. sioc-journal.cn The probe itself is non-fluorescent, but upon reaction with ClO⁻, it releases a fluorophore with AIE and ESIPT properties, resulting in a distinct orange-red fluorescence. sioc-journal.cn This "off-on" response allows for sensitive and selective detection. Such probes have been successfully used for fluorescence imaging of analytes within living cells, demonstrating their potential in bioimaging. researchgate.netsioc-journal.cn
Polymer Science and Material Engineering
In the realm of polymer science, this compound and its derivatives are valuable as functional additives, particularly for creating materials with specific optical properties.
Use in Polymer Matrix Doping for Optical Applications
A key application of benzothiazole derivatives is their use as dopants in polymer matrices to create optically active materials. rsc.orgsemanticscholar.org By physically blending these fluorescent compounds with a transparent polymer, their luminescent properties can be transferred to the bulk material. This technique is central to the fabrication of the emissive layers in some light-emitting devices. rsc.org
In one study, three different benzothiazole derivatives were dispersed into a Poly(methyl methacrylate) (PMMA) matrix. rsc.orgsemanticscholar.org The resulting doped films emitted violet-blue, green, and orange light, respectively. By carefully adjusting the relative proportions of these three compounds within the PMMA matrix, a device emitting saturated white light was achieved. rsc.orgsemanticscholar.org This demonstrates a flexible and straightforward method for producing color-tunable and white-light-emitting polymer-based materials. rsc.org
| Parameter | Value | Source(s) |
| Host Polymer Matrix | Poly(methyl methacrylate) (PMMA) | rsc.orgsemanticscholar.org |
| Dopant 1 Emission | Blue-Violet | rsc.org |
| Dopant 2 Emission | Green | rsc.org |
| Dopant 3 Emission | Orange | rsc.org |
| Combined Emission | Saturated White Light | rsc.orgsemanticscholar.org |
| CIE Chromaticity Coordinates | (0.31, 0.32) | rsc.orgsemanticscholar.org |
| Excitation Wavelength | 365 nm | rsc.orgsemanticscholar.org |
Table 1: Properties of a White-Light Emitting Polymer System Using Benzothiazole Derivatives
Role in Rubber Manufacturing (e.g., Vulcanization Accelerators)
The vulcanization process is fundamental to rubber manufacturing, converting raw rubber into a more durable material. This is achieved by forming cross-links between individual polymer chains. The efficiency and characteristics of this process are significantly enhanced by the use of accelerators. Benzothiazole and its derivatives, including this compound, are a prominent class of compounds utilized as vulcanization accelerators. mdpi.com The primary function of these accelerators is to control the rate of sulfur vulcanization, ensuring a rapid and efficient cross-linking process at curing temperatures while preventing premature vulcanization (scorch) at processing temperatures. researchgate.netallenpress.com
The mechanism of action for benzothiazole-based accelerators involves a series of complex chemical reactions. cmu.edu During vulcanization, the accelerator interacts with sulfur to form an active sulfurating agent. cmu.edu This agent then reacts with the rubber polymer chains to create cross-link precursors, which are polysulfidic pendant groups attached to the rubber backbone. These precursors subsequently react with other rubber chains to form stable sulfidic cross-links, imparting the desired mechanical properties to the rubber. cmu.edu
Research into benzothiazole derivatives aims to optimize their performance as accelerators. For instance, a significant challenge with some accelerators like 2-mercaptobenzothiazole (B37678) is their poor dispersion within the polymer matrix. sid.ir To address this, new derivatives of the benzothiazole family are synthesized by adding lipophilic chains. This modification enhances the solubility and dispersion of the accelerator in the rubber compound, leading to improved efficiency. sid.ir
Studies have investigated the synergistic effects of using binary accelerator systems. For example, the combination of a primary accelerator like N-Cyclohexyl-2-benzothiazolesulfenamide with a secondary accelerator from the benzothiazoloylthiazole series has been shown to reduce cure time and improve the rheometric and mechanical properties of natural rubber vulcanizates. researchgate.net These binary systems often exhibit faster cure rates and better resistance to reversion, which is the loss of cross-links and mechanical properties upon over-curing. researchgate.net
The table below summarizes research findings on the effects of different benzothiazole-based accelerator systems on the properties of rubber compounds.
| Accelerator System | Primary Accelerator | Secondary Accelerator | Key Research Findings | Reference |
| Single Accelerator | 2-mercaptobenzothiazole | None | Widely used, but can have poor dispersion in the polymer matrix. | sid.ir |
| Modified Accelerator | s-benzothiazole-2-yl tiobenzoat | None | Increases the scorch time of the compound, allowing for longer processing times before vulcanization begins. | sid.ir |
| Binary System | N-Cyclohexyl-2-benzothiazolesulfenamide | Benzothiazoloylthiazole derivatives | Reduces cure time, improves rheometric and mechanical properties, and provides faster cure rates with better reversion resistance compared to single accelerator systems. | researchgate.net |
Industrial Applications (General Academic Context)
The unique chemical structure of this compound, characterized by its fused heterocyclic system, makes it a valuable precursor and chromophoric entity in the synthesis of dyes and pigments. smolecule.com The benzothiazole moiety is an important component in various classes of dyes due to the stability and extended conjugation it provides, which are crucial for imparting color. acu.edu.inatbuftejoste.com.ng
Benzothiazole derivatives are frequently used to create azo dyes. acu.edu.in The synthesis typically involves the diazotization of a substituted aniline, which is then coupled with a suitable coupling component, such as a pyrazole (B372694) derivative containing a benzothiazole unit. acu.edu.in This process results in the formation of an azo chromophore (-N=N-) that links the aromatic systems, creating a large conjugated system responsible for the absorption of light in the visible spectrum and thus the color of the dye.
Research in this area focuses on synthesizing novel dyes with enhanced properties. For example, a series of new benzothiazole-based azo dyes were synthesized by coupling diazotized anilines with 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. acu.edu.in The resulting dyes exhibited absorption maxima in the visible range, and their spectral properties were found to be influenced by the solvent, showing a bathochromic (red) shift in more polar solvents like DMF and DMSO. acu.edu.in
The application of these dyes extends to various substrates, including leather. Studies have shown that heterocyclic dyes derived from substituted 1,3-benzothiazole can be applied to both chrome and vegetable-tanned leather, producing a range of colors from dark brown to pink. atbuftejoste.com.ng The performance of these dyes is evaluated based on their fastness properties, such as wash fastness and light fastness. Benzothiazole-based dyes have demonstrated good to excellent wash fastness and moderate to very good light fastness on leather substrates. atbuftejoste.com.ng
The table below presents data on the spectral properties and applications of some synthesized benzothiazole-based dyes.
| Dye Structure | Synthesis Method | Absorption Maxima (λmax) | Application | Reference |
| Azo dyes from 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Diazotization and coupling reaction | 270-460 nm (in various solvents) | Potential for various dyeing applications | acu.edu.in |
| Dyes from substituted 1,3-benzothiazole | Diazotization and coupling | Not specified | Dyeing of chrome and vegetable-tanned leather | atbuftejoste.com.ng |
V. Future Perspectives and Emerging Research Avenues
Design and Synthesis of Novel Analogs with Enhanced Bioactivity
The core structure of 2-(1,3-Benzothiazol-2-yl)aniline offers a versatile platform for the design and synthesis of novel analogs with potentially enhanced biological activities. Researchers are actively exploring various synthetic strategies to introduce diverse functional groups and modify the scaffold to optimize its therapeutic potential. These strategies often focus on improving potency, selectivity, and pharmacokinetic properties.
One promising approach involves the use of "click chemistry" to generate libraries of novel compounds. For instance, dialkyne substituted 2-aminobenzothiazole (B30445) has been reacted with various substituted aryl azides to create a series of triazole-containing benzothiazole (B30560) analogs. nih.gov This method allows for the rapid synthesis of a diverse range of derivatives for screening.
Another key strategy is the modification of the aniline (B41778) moiety. A new series of 2-(4-aminophenyl)benzothiazoles with substitutions on the phenyl ring and the benzothiazole moiety have been synthesized through simple, high-yielding routes. nih.gov Structure-activity relationship (SAR) studies on these analogs have revealed that specific substitutions can significantly enhance their potency against various cancer cell lines. nih.gov For example, the introduction of a methyl or halogen group at the 3'-position of the aminophenyl ring has been shown to be particularly effective. nih.gov
Researchers are also exploring the synthesis of hybrid molecules that combine the 2-aminobenzothiazole scaffold with other pharmacologically active moieties. This can lead to synergistic effects and novel mechanisms of action. Examples include the synthesis of semicarbazone and thiosemicarbazone derivatives of 2-(4-aminophenyl)benzothiazole, which have shown potent antimicrobial activity.
The development of more efficient and environmentally friendly synthetic methods is also a key focus. This includes the use of microwave irradiation, ultrasound assistance, and green catalysts to improve reaction yields and reduce waste. researchgate.netmdpi.com For instance, an ultrasound-assisted condensation reaction has been developed for the synthesis of benzothiazoles, offering a mild and efficient alternative to traditional methods. researchgate.net
Table 1: Examples of Synthetic Strategies for Novel this compound Analogs
| Synthetic Strategy | Starting Materials | Key Features | Resulting Analogs | Reference |
| Click Chemistry | Dialkyne substituted 2-aminobenzothiazole, Aryl azides | High efficiency, Diverse library generation | Triazole-containing benzothiazoles | nih.gov |
| Phenyl Ring Substitution | Substituted 2-aminothiophenols, Substituted anilines | High-yielding routes, SAR studies | 3'-substituted 2-(4-aminophenyl)benzothiazoles | nih.gov |
| Ultrasound-Assisted Synthesis | Aldehydes, 2-aminothiophenols | Mild reaction conditions, Metal-free | Various benzothiazole derivatives | researchgate.net |
| Metal-Free Catalysis | Isatins, Anilines, Elemental sulfur | Use of potassium iodide as a catalyst | 2-amino-pbt derivatives | mdpi.com |
Exploration of New Mechanistic Pathways in Biological Systems
While the anticancer and antimicrobial properties of this compound derivatives are well-documented, future research is aimed at uncovering novel mechanistic pathways through which these compounds exert their biological effects. A deeper understanding of these mechanisms is crucial for the development of more targeted and effective therapeutic agents.
One area of active investigation is the role of these compounds as photosensitizing agents in photodynamic therapy (PDT). nih.gov Certain 2-(4-aminophenyl)benzothiazoles absorb light in the UVA range and can induce apoptosis in cancer cells upon activation. nih.gov Further studies are exploring the specific molecular targets and signaling pathways involved in this process, including the generation of reactive oxygen species (ROS) and the activation of MAP kinase signaling pathways. nih.gov
The interaction of these compounds with biomacromolecules is another key area of research. For instance, some benzothiazole derivatives have been shown to inhibit enzymes that are crucial for the survival of pathogens. The enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall, has been identified as a target for some of these compounds.
Furthermore, the photophysical properties of this compound derivatives, such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), are being explored for their potential in biological sensing and imaging. mdpi.com The ESIPT process, which involves the transfer of a proton within the molecule upon excitation, can be modulated by the local environment, making these compounds sensitive probes for biological systems. mdpi.com
Development of Advanced Materials with Tunable Optical and Electronic Properties
The unique photophysical and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials with applications in optoelectronics and materials science.
Derivatives of 2-(2′-aminophenyl)benzothiazole are known to be fluorescent cores that can be readily tuned. mdpi.com Their luminescent properties are a key area of interest, with a particular focus on ESIPT and AIE phenomena. mdpi.com These properties make them suitable for use in luminescent materials and organic light-emitting diodes (OLEDs). mdpi.com For example, benzoyl-amides of 2-(2′-aminophenyl)benzothiazole have shown promise for OLED technology, exhibiting bright white-light emission with high fluorescence quantum yields in the solid state. mdpi.com
The electronic properties of these compounds can also be tailored by introducing electron-donating or electron-withdrawing groups. nih.gov This allows for the tuning of their HOMO and LUMO energy levels, which is crucial for their application in organic electronics. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are being employed to predict and understand the effects of different substituents on the electronic and charge transport properties of these materials. nih.gov
The development of materials with tunable optical and electronic properties also extends to their use as sensors. The various binding modes of 2-(2′-aminophenyl)benzothiazole derivatives allow them to be used as sensors for a range of cations and anions. mdpi.com
Integration with Nanotechnology and Drug Delivery Systems
The integration of this compound derivatives with nanotechnology and advanced drug delivery systems represents a promising frontier for enhancing their therapeutic efficacy and enabling new applications.
Nanoparticles functionalized with these compounds can be designed for targeted drug delivery to cancer cells, potentially reducing systemic toxicity and improving treatment outcomes. The unique properties of the benzothiazole scaffold can also be harnessed for bioimaging purposes. mdpi.com For example, their fluorescent properties can be utilized for the development of probes for in vivo imaging and diagnostics.
Liposomes decorated with 2-(4′-aminophenyl)benzothiazole have been shown to effectively inhibit the formation of Aβ1-42 fibrils, which are associated with Alzheimer's disease. nih.gov This highlights the potential of using these compounds in nanocarrier systems for the treatment of neurodegenerative disorders.
Furthermore, the photosensitizing properties of certain derivatives make them suitable for use in nanoparticle-based photodynamic therapy. nih.gov By encapsulating these photosensitizers within nanoparticles, it may be possible to improve their solubility, stability, and tumor-targeting capabilities.
In-depth Computational Modeling for Structure-Function Relationships
In-depth computational modeling plays a crucial role in understanding the structure-function relationships of this compound and its derivatives, guiding the design of new compounds with optimized properties.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural features of these molecules with their biological activities. nih.gov 2D-QSAR and 3D-QSAR models can help identify the key molecular descriptors that influence the potency and selectivity of these compounds, providing valuable insights for the design of new analogs. nih.gov
Molecular docking simulations are used to predict the binding modes of these compounds with their biological targets, such as enzymes and receptors. mdpi.com This information is essential for understanding their mechanism of action and for designing more potent inhibitors.
Density Functional Theory (DFT) calculations are used to investigate the electronic and photophysical properties of these molecules. researchgate.net These calculations can provide insights into their absorption and emission spectra, as well as their potential for applications in materials science. nih.govresearchgate.net For example, TD-DFT studies have been used to investigate the excited-state intramolecular proton transfer (ESIPT) reactions and electronic properties of these compounds. researchgate.net
Table 2: Computational Modeling Techniques and Their Applications
| Computational Technique | Application | Insights Gained | Reference |
| 2D/3D-QSAR | Predicting biological activity | Identification of key molecular descriptors for potency and selectivity | nih.gov |
| Molecular Docking | Predicting binding modes with biological targets | Understanding mechanism of action, guiding inhibitor design | mdpi.com |
| Density Functional Theory (DFT) | Investigating electronic and photophysical properties | Prediction of absorption/emission spectra, understanding ESIPT | nih.govresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1,3-Benzothiazol-2-yl)aniline with high purity?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted anilines and benzothiazole precursors. For example, describes a reaction involving 4-(4-pyridylsulfanyl)aniline with KSCN and Br₂ in acetic acid to yield benzothiazole derivatives (47% yield). Optimization steps include:
- Reagent selection : Use high-purity aniline derivatives (e.g., 2-nitroaniline or 3-nitroaniline, as referenced in and ) to minimize side reactions.
- Solvent control : Acetic acid (HOAc) or THF are preferred for stabilizing intermediates ().
- Purification : Column chromatography or recrystallization to isolate the target compound, monitored by TLC or HPLC.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzothiazole-aniline linkage (e.g., aromatic proton shifts between δ 7.0–8.5 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀N₂S, m/z ≈ 234.06).
- X-ray crystallography : Single-crystal X-ray diffraction () resolves the planar benzothiazole-aniline structure and confirms bond angles/lengths. For refinement, use SHELXL ().
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be validated to resolve structural ambiguities?
Methodological Answer:
- Software tools : SHELXL () for refining atomic coordinates and thermal parameters. Validate using the CIF check tool in PLATON ().
- Hydrogen bonding analysis : Apply graph-set notation () to categorize motifs (e.g., R₂²(8) rings formed via N–H···S interactions).
- Twinned data handling : Use SHELXTL () for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning.
Q. What strategies address contradictions in pharmacological activity data for benzothiazole-aniline derivatives?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., anti-inflammatory or antimicrobial tests) across multiple cell lines or enzymatic models ().
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methyl groups at the 6-position of benzothiazole, as in ) to correlate activity trends.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., bacterial virulence factors in ).
Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly?
Methodological Answer:
- Graph-set analysis : Classify intermolecular interactions (e.g., N–H···N or C–H···π bonds) using Etter’s formalism ().
- Thermal analysis : DSC/TGA to assess stability of hydrogen-bonded frameworks under thermal stress.
- DFT calculations : Gaussian 09 or ORCA can model interaction energies (e.g., dimer stabilization via π-stacking).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
